N-Cyano-N-phenyl-p-toluenesulfonamide N-Cyano-N-phenyl-p-toluenesulfonamide
Brand Name: Vulcanchem
CAS No.: 55305-43-6
VCID: VC21278161
InChI: InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2
Molecular Formula: C14H12N2O2S
Molecular Weight: 272.32 g/mol

N-Cyano-N-phenyl-p-toluenesulfonamide

CAS No.: 55305-43-6

Cat. No.: VC21278161

Molecular Formula: C14H12N2O2S

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

N-Cyano-N-phenyl-p-toluenesulfonamide - 55305-43-6

Specification

CAS No. 55305-43-6
Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
IUPAC Name N-cyano-4-methyl-N-phenylbenzenesulfonamide
Standard InChI InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3
Standard InChI Key CIIFNSIDKZSDBR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2

Introduction

Physical and Chemical Properties

N-Cyano-N-phenyl-p-toluenesulfonamide exhibits a defined set of physical and chemical properties that influence its handling, storage, and reactivity. Understanding these properties is crucial for researchers working with this compound.

Physical Properties

N-Cyano-N-phenyl-p-toluenesulfonamide appears as a white solid at room temperature with a melting point range of 85-87°C . The compound has a predicted boiling point of 418.4±38.0°C and a predicted density of 1.317±0.06 g/cm³, though these values are based on computational predictions rather than experimental measurements . The solid form provides convenience for weighing and handling in laboratory settings.

Table 1 summarizes the key physical properties of N-Cyano-N-phenyl-p-toluenesulfonamide:

PropertyValueSource
Physical StateSolid
ColorWhite
Melting Point85-87°C
Boiling Point418.4±38.0°C (Predicted)
Density1.317±0.06 g/cm³ (Predicted)
Molecular Weight272.32 g/mol

Chemical Identifiers and Structure

The compound can be identified through various chemical notation systems. Its structural representation includes a phenyl group and a p-toluenesulfonyl group attached to a nitrogen atom that also bears a cyano group. This arrangement is responsible for the compound's characteristic reactivity.

Table 2 presents the chemical identifiers for N-Cyano-N-phenyl-p-toluenesulfonamide:

IdentifierValueSource
CAS Number55305-43-6
Molecular FormulaC14H12N2O2S
InChIInChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3
SMILESC1(S(N(C#N)C2=CC=CC=C2)(=O)=O)=CC=C(C)C=C1
MDL NumberMFCD00159358

The structural features, particularly the N-CN bond, contribute to its reactivity as an electrophilic cyanating reagent. The p-toluenesulfonyl group serves as an excellent leaving group, facilitating the transfer of the cyano moiety to nucleophilic substrates in various chemical transformations .

Chemical Properties

N-Cyano-N-phenyl-p-toluenesulfonamide possesses several important chemical properties that determine its reactivity patterns. The compound has a predicted pKa value of -8.96±0.50, indicating its low basicity . The N-CN bond is particularly important for its function as a cyanating agent, as this bond undergoes cleavage during reactions with nucleophiles.

The compound shows stability under normal laboratory conditions but should be stored at refrigeration temperatures (2-8°C) to maintain its integrity over longer periods . Its chemical behavior is characterized by its ability to serve as an electrophilic cyanating reagent in various transformations, including reactions with aryl and heteroaryl bromides and direct C-H cyanation reactions .

Synthesis Methods

Kurzer's Method

Applications in Organic Synthesis

N-Cyano-N-phenyl-p-toluenesulfonamide has emerged as a versatile reagent in organic synthesis, with applications spanning multiple reaction types and synthetic strategies. Its utility derives from its ability to serve as a safer source of electrophilic cyanide.

As an Electrophilic Cyanating Reagent

One of the primary applications of N-Cyano-N-phenyl-p-toluenesulfonamide is as an electrophilic cyanating reagent. Beller and colleagues pioneered this application, demonstrating its effectiveness in the cyanation of aryl and heteroaryl bromides through in situ generated Grignard reagents . This reaction provides access to various aromatic nitriles under relatively mild conditions.

The cyanation reactions using N-Cyano-N-phenyl-p-toluenesulfonamide offer several advantages over traditional cyanating methods:

  • Wider substrate scope, accommodating various functional groups

  • Safer operation without the need for highly toxic cyanide salts

  • Moderate to excellent yields for most substrates

  • Formation of environmentally benign byproducts, specifically N-phenyl-p-toluenesulfonamide

Direct C-H Cyanation

ManufacturerProduct NumberPackage SizePrice (USD)Source
TRCC98942850 mg$45
Frontier Specialty ChemicalsJK18092671 g$143
SynQuest Laboratories8769-1-491 g$208
Frontier Specialty ChemicalsJK18092675 g$523
AK ScientificV65785 g$608

These prices were last updated in December 2021 and may have changed since then . The significant price variation reflects differences in purity, packaging, and supplier pricing strategies.

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